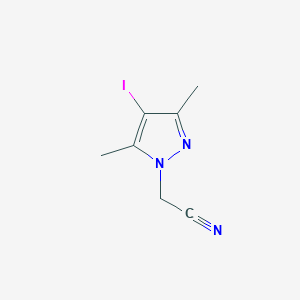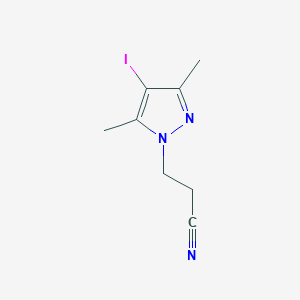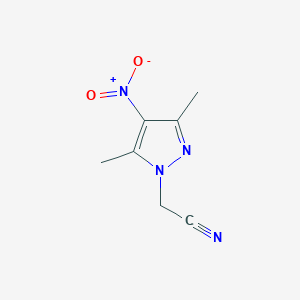![molecular formula C15H10N4O4 B1328243 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1119451-17-0](/img/structure/B1328243.png)
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of dihydroisoquinoline, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazinylcarbonyl amino group attached to the dihydroisoquinoline moiety. The structure suggests potential biological activity, which could be explored for pharmaceutical applications.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives has been explored in various studies. For instance, the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives . This suggests that a similar synthetic approach could be employed for the synthesis of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid, with appropriate modifications to incorporate the pyrazinylcarbonyl amino group.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives can be confirmed using techniques such as 1H NMR, mass spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to verify the successful synthesis of the target compound.
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can undergo various chemical reactions. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . Additionally, bromination reactions have been observed with similar compounds, where bromine can add to the quinolone ring . These reactions highlight the reactivity of the dihydroisoquinoline core and suggest that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives can be studied using spectroscopic techniques and computational methods such as density functional theory (DFT) . These analyses can provide insights into the stability, reactivity, and potential interactions of the compound with biological targets. Hirshfeld surface analysis and molecular docking studies can further elucidate the potential binding patterns of these compounds with specific proteins, which is valuable for drug design .
Applications De Recherche Scientifique
Antitubercular Properties
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been synthesized with potential applications as antitubercular agents. Ukrainets et al. (2009) found that these compounds are selectively brominated in the quinolone ring, which may enhance their antitubercular properties (Ukrainets, Grinevich, Tkach, Bevz, & Slobodzian, 2009).
Anticancer Activity
Research by Gaber et al. (2021) aimed at synthesizing new derivatives of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid demonstrated significant anticancer activity against breast cancer MCF-7 cell line. These findings suggest potential applications of these compounds in cancer treatment (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Biological Activity Studies
The in vitro biological activity of certain derivatives, as reported by Ziegler et al. (1988), further highlights the potential of these compounds in various therapeutic applications (Ziegler, Kuck, Harris, & Lin, 1988).
Synthesis and Chemical Properties
Deady and Rodemann (2001) investigated the reaction of homophthalic acid with analogs of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid, providing insights into the chemical properties and potential synthesis pathways of these compounds (Deady & Rodemann, 2001).
Orientations Futures
Propriétés
IUPAC Name |
1-oxo-2-(pyrazine-2-carbonylamino)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-13(12-7-16-5-6-17-12)18-19-8-11(15(22)23)9-3-1-2-4-10(9)14(19)21/h1-8H,(H,18,20)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWSJKJWNDZSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)


![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)



![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)


